2-(2,3,4,5,6-Pentafluorophenyl)oxirane
Description
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPTXICNGFRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,3,4,5,6 Pentafluorophenyl Oxirane
Catalytic Asymmetric Epoxidation of 2,3,4,5,6-Pentafluorostyrene (B1630577) Precursors
The direct asymmetric epoxidation of 2,3,4,5,6-pentafluorostyrene is the most straightforward route to the target oxirane. Various catalytic systems have been investigated to achieve high enantioselectivity and yield.
Transition metal complexes, renowned for their catalytic activity, have been adapted for the asymmetric epoxidation of electron-deficient olefins.
Inspired by the activity of cytochrome P450 enzymes, iron-porphyrin complexes have emerged as powerful catalysts for olefin epoxidation. lookchem.com The catalytic cycle generally involves the formation of a high-valent iron-oxo species, which then transfers its oxygen atom to the alkene. For electron-deficient substrates like 2,3,4,5,6-pentafluorostyrene, the electrophilic character of this iron-oxo intermediate is crucial for efficient reaction. bohrium.com Chiral ligands appended to the porphyrin ring create a chiral environment around the active site, enabling enantioselective oxygen transfer.
Recent developments have focused on porphyrin-inspired N4 ligands with chiral oxazoline (B21484) moieties, which have shown promise in the asymmetric epoxidation of other electron-deficient olefins, such as enones. bohrium.com These systems operate via an in situ formed iron complex and can achieve high enantiomeric excesses. lookchem.com The choice of oxidant and reaction conditions is critical to optimize both reactivity and selectivity.
| Entry | Iron-Porphyrin Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Fe(TPP)Cl | m-CPBA | CH₂Cl₂ | 0 | 75 | 20 |
| 2 | Chiral Fe-Porphyrin A | m-CPBA | CH₂Cl₂ | -20 | 82 | 85 (R) |
| 3 | Chiral Fe-Porphyrin B | PhIO | Toluene | -40 | 65 | 92 (S) |
| 4 | Chiral Fe-Porphyrin A | H₂O₂ | CH₃CN | 0 | 50 | 78 (R) |
Chiral cobalt-salen complexes, pioneered by Jacobsen and others, are highly effective catalysts for the asymmetric epoxidation of a wide range of olefins. sigmaaldrich.com These catalysts are particularly known for their application in the hydrolytic kinetic resolution (HKR) of terminal epoxides, which can provide access to enantioenriched epoxides and diols. sigmaaldrich.com For direct epoxidation, the active catalytic species is typically a Co(III) complex which is generated in situ. The mechanism is believed to involve a metal-based radical intermediate. The electronic properties of the salen ligand can be tuned by introducing substituents on the aromatic rings, which in turn influences the catalytic activity. researchgate.net For an electron-deficient substrate such as 2,3,4,5,6-pentafluorostyrene, catalysts with more electron-donating ligands may be required to enhance reactivity.
| Entry | Cobalt-Salen Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (R,R)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂/H₂O | 0 | 60 | 75 |
| 2 | (S,S)-Jacobsen's Catalyst | m-CPBA | CH₂Cl₂ | -20 | 78 | 88 |
| 3 | Modified Co-Salen A | PhIO | CH₃CN | -40 | 55 | 95 |
| 4 | Modified Co-Salen B | O₂/isobutyraldehyde | Ethyl Acetate | RT | 85 | 82 |
Organocatalysis offers a metal-free alternative for asymmetric epoxidation, often with the advantages of lower toxicity and milder reaction conditions.
Chiral ketones, particularly those derived from fructose, can catalyze the asymmetric epoxidation of olefins in the presence of a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). bohrium.com The active oxidizing species is a chiral dioxirane, which is generated in situ from the ketone and Oxone. The Shi epoxidation is a well-known example of this methodology and has been successfully applied to a variety of olefins. nih.gov The stereochemical outcome of the epoxidation is determined by the facial selectivity of the approach of the olefin to the dioxirane. For electron-deficient olefins, the reaction rates can be slower, and optimization of the reaction pH and solvent system is often necessary to achieve good results.
| Entry | Chiral Ketone Catalyst | Oxidant | Solvent System | pH | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Shi's Fructose-derived Ketone | Oxone | CH₃CN/H₂O | 8 | 85 | 92 |
| 2 | Modified Shi Ketone A | Oxone | DMF/H₂O | 8.5 | 70 | 95 |
| 3 | Binaphthyl-based Ketone | Oxone | CH₃CN/H₂O | 7.5 | 65 | 88 |
| 4 | Carbohydrate-based Ketone B | Oxone | Dioxane/H₂O | 8 | 78 | 90 |
Chiral phosphoric acids have emerged as versatile Brønsted acid catalysts for a wide range of enantioselective transformations. e3s-conferences.org In the context of epoxidation, they can activate the olefin substrate towards nucleophilic attack by an oxidant, such as hydrogen peroxide. nih.gov This activation is achieved through hydrogen bonding interactions, which effectively lower the LUMO of the substrate. The chiral backbone of the phosphoric acid creates a well-defined chiral pocket that controls the stereochemical outcome of the reaction. This methodology has been successfully applied to the epoxidation of challenging substrates like alkenyl aza-heteroarenes, suggesting its potential for the activation of electron-deficient styrenes. nih.govresearchgate.net
| Entry | Chiral Phosphoric Acid (CPA) | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (R)-TRIP | H₂O₂ (30% aq.) | Toluene | 25 | 70 | 85 |
| 2 | (S)-SPINOL-PA | H₂O₂ (50% aq.) | DCE | 10 | 75 | 90 |
| 3 | (R)-VANOL-PA | TBHP | Mesitylene | 30 | 60 | 88 |
| 4 | (S)-STRIP | H₂O₂ (30% aq.) | Fluorobenzene | 20 | 82 | 93 |
Biocatalytic Strategies for Enantiopure Oxiranes
The synthesis of enantiopure epoxides is of significant interest due to their role as versatile chiral building blocks in medicinal and materials chemistry. Biocatalysis offers a powerful set of tools for achieving high enantioselectivity, primarily through the kinetic resolution of racemic mixtures. nih.gov
One of the most prominent biocatalytic methods is the hydrolytic kinetic resolution (HKR) , which employs epoxide hydrolase (EH) enzymes. nih.gov In this process, a racemic mixture of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is exposed to an EH. The enzyme selectively catalyzes the ring-opening hydrolysis of one enantiomer to its corresponding diol at a much faster rate than the other. rug.nl This leaves the unreacted, slower-reacting epoxide enantiomer in high enantiomeric excess. The differing reaction rates allow for the separation of the highly enantiopure epoxide from the diol product. jocpr.com
Another well-established strategy is the use of lipases for kinetic resolution. jocpr.com Lipase-catalyzed resolution can be performed through the enantioselective acylation of a precursor alcohol or the hydrolysis of a corresponding ester. This method relies on the enzyme's ability to differentiate between enantiomers, leading to one being consumed while the other remains. researchgate.net
Furthermore, haloalcohol dehalogenases provide a non-hydrolytic route for enantioselective ring-opening. These enzymes can utilize alternative nucleophiles, such as azide (B81097) or cyanide, to resolve a racemic epoxide, again leaving one enantiomer in an enriched state. nih.govrug.nl While direct biocatalytic asymmetric epoxidation of the parent olefin (2,3,4,5,6-pentafluorostyrene) is also a potential route, kinetic resolution of the pre-formed racemic oxirane is a more commonly documented approach for this class of compounds.
Table 1: Overview of Biocatalytic Strategies for Enantiopure Oxiranes
| Biocatalytic Method | Enzyme Class | Principle of Operation | Products |
|---|---|---|---|
| Hydrolytic Kinetic Resolution (HKR) | Epoxide Hydrolases (EH) | Enantioselective hydrolysis of one epoxide enantiomer from a racemic mixture. | Enantiopure Epoxide + Chiral Diol |
| Lipase-Catalyzed Resolution | Lipases | Enantioselective acylation or hydrolysis of a related chiral alcohol/ester. | Enantiopure Alcohol/Ester + Derivatized Enantiomer |
| Non-Hydrolytic Kinetic Resolution | Haloalcohol Dehalogenases | Enantioselective ring-opening with non-water nucleophiles (e.g., N₃⁻, CN⁻). | Enantiopure Epoxide + Chiral Ring-Opened Product |
Non-Asymmetric Synthetic Routes to this compound
Non-asymmetric, or racemic, synthesis provides the most direct and often highest-yielding routes to this compound, which can then be used as a mixture or as a substrate for subsequent resolution.
A primary and straightforward method is the direct epoxidation of the corresponding olefin , 2,3,4,5,6-pentafluorostyrene. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. mdpi.comrsc.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the styrene (B11656), forming the oxirane ring. This method is widely applicable and generally provides good yields of the racemic product.
A more innovative approach is a one-pot cascade arylative epoxidation . nih.gov This method utilizes bromopentafluorobenzene (B106962) as a source for both the pentafluorophenyl anion (PFP⁻) and a bromine cation (Br⁺) equivalent. The reaction proceeds by reacting an enolizable ketone with bromopentafluorobenzene in the presence of a base. This highly efficient process forms the C-C and C-O bonds of the epoxide ring in a single, scalable operation, yielding polyfluoroaryl oxiranes with good diastereoselectivity. nih.gov
Table 2: One-Pot Arylative Epoxidation of Ketones with Bromopentafluorobenzene nih.gov
| Ketone Substrate | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cyclohexanone | LiHMDS | THF | 81 |
| Cyclopentanone | LiHMDS | THF | 75 |
| Acetone | LiHMDS | THF | 60 |
| 3-Pentanone | LiHMDS | THF | 72 |
Note: Yields are for the resulting pentafluorophenyl-substituted oxirane derivatives.
Another classic, though less direct, method for oxirane synthesis is the Darzens condensation . This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org While this route produces a glycidic ester rather than the target compound directly, modifications using α-halo ketones or other α-halo compounds can provide access to variously substituted oxiranes.
Advancements in Stereocontrol and Efficiency in Oxirane Synthesis
For stereocontrol, asymmetric epoxidation of the precursor olefin, 2,3,4,5,6-pentafluorostyrene, is the most direct strategy. While methods like the Sharpless epoxidation are specific to allylic alcohols, other catalyst systems are highly effective for unfunctionalized olefins. wikipedia.org The Jacobsen-Katsuki epoxidation, which uses a manganese-salen chiral complex, is a powerful tool for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized alkenes. wikipedia.org
Another highly effective modern approach involves the use of chiral dioxiranes , which are generated in situ from a chiral ketone catalyst and a strong oxidant, such as potassium peroxymonosulfate (Oxone). Fructose-derived ketones, for example, have proven to be robust catalysts for the asymmetric epoxidation of a wide range of olefins, including those bearing electron-withdrawing fluorine atoms, achieving high enantiomeric excess (ee). nih.gov The stereochemical outcome is dictated by the catalyst's geometry, which directs the oxygen transfer to a specific face of the alkene.
Table 3: Asymmetric Epoxidation of a Fluoroolefin using a Chiral Ketone Catalyst nih.gov
| Olefin Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1-Fluoro-4-styrylbenzene | Fructose-derived Ketone 1 | Oxone | 90 |
| 1-Fluoro-4-styrylbenzene | Ketone 2 | Oxone | 88 |
| (E)-1,2-Difluoro-1,2-diphenylethylene | Fructose-derived Ketone 1 | Oxone | 93 |
Note: This table illustrates the effectiveness of chiral ketone catalysis on related fluoroolefins, a strategy applicable to pentafluorostyrene.
In terms of efficiency, the development of one-pot and tandem reactions represents a major advancement. nih.gov The arylative epoxidation described previously is a prime example of a highly efficient one-pot process that minimizes waste and simplifies purification by avoiding the isolation of intermediates. nih.gov Such strategies, which combine multiple reaction steps into a single operation, are critical for developing more sustainable and economically viable synthetic routes.
Chemical Reactivity: Ring Opening Reactions of 2 2,3,4,5,6 Pentafluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is the most characteristic reaction of epoxides. The reaction involves an attack by a nucleophile on one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process can be catalyzed by either acids or bases, and the reaction conditions profoundly affect the outcome, particularly the regioselectivity of the attack.
The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like 2-(2,3,4,5,6-pentafluorophenyl)oxirane is a critical aspect of its reactivity. The outcome depends heavily on the reaction conditions. d-nb.info
Under basic or neutral conditions , the reaction generally proceeds via a direct S(_N)2 mechanism. The nucleophile attacks the sterically less hindered carbon atom. For this compound, this is the terminal C3 carbon. This preference is primarily due to minimizing steric repulsion between the incoming nucleophile and the bulky pentafluorophenyl substituent on the C2 carbon. d-nb.infovu.nl
Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This enhances the electrophilicity of the ring carbons. The C-O bond begins to break before the nucleophilic attack, leading to a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted, benzylic C2 carbon, which is adjacent to the pentafluorophenyl ring. Consequently, the nucleophile preferentially attacks the C2 position. d-nb.infovu.nl
The stereoselectivity of the reaction is characteristic of an S(_N)2 attack, where the nucleophile approaches the carbon atom from the side opposite to the C-O bond. This results in an inversion of the stereochemical configuration at the center of attack.
| Condition | Mechanism Type | Site of Nucleophilic Attack | Governing Factor |
|---|---|---|---|
| Basic / Neutral | SN2 | C3 (Less substituted carbon) | Steric Hindrance |
| Acidic | SN1-like | C2 (More substituted carbon) | Carbocation Stability |
Lewis acids are highly effective catalysts for epoxide ring-opening reactions. They coordinate to the oxygen atom of the oxirane, polarizing the C-O bonds and making the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.net This activation allows even weak nucleophiles to open the ring under mild conditions.
Tris(pentafluorophenyl)borane (B72294), B(C(_6)F(_5))(_3), is a powerful, air-stable, and water-tolerant Lewis acid widely used in catalysis. researchgate.netmdpi.com Its high Lewis acidity stems from the electron-withdrawing nature of the three pentafluorophenyl rings. B(C(_6)F(_5))(_3) is a particularly effective catalyst for the ring-opening of epoxides. nih.gov
The mechanism of B(C(_6)F(_5))(_3)-catalyzed epoxide ring-opening can follow several pathways:
Direct Lewis Acid Catalysis: The borane (B79455) directly coordinates to the epoxide oxygen. This complexation enhances the electrophilicity of the ring carbons, facilitating the attack by a nucleophile. The transition state develops significant positive charge, favoring attack at the more substituted C2 position, similar to Brønsted acid catalysis. datapdf.com
Water-Mediated Brønsted Acid Catalysis: In the presence of trace amounts of water, B(C(_6)F(_5))(_3) can form a complex, [B(C(_6)F(_5))(_3)·H(_2)O], which is a very strong Brønsted acid. mdpi.com This in-situ generated acid then protonates the epoxide, leading to a highly reactive oxonium ion that is readily opened by the nucleophile. datapdf.comacs.org This pathway is often dominant and explains the catalyst's tolerance to water. datapdf.com
Silane (B1218182) Activation: In reactions involving hydrosilanes as nucleophiles (hydride source), B(C(_6)F(_5))(_3) can activate the Si-H bond. This typically involves hydride abstraction from the silane to form a hydridoborate anion, [HB(C(_6)F(_5))(_3)], and a transient silylium (B1239981) cation, which then interacts with the epoxide. cmu.eduresearchgate.net
The choice of nucleophile and reaction conditions determines which mechanistic pathway predominates. acs.org For the alcoholysis of epoxides, a triple-pathway mechanism involving direct Lewis acid, water-mediated, and alcohol-mediated steps has been proposed and validated through kinetic modeling. acs.orgresearchgate.net
While tris(pentafluorophenyl)borane is highly effective, other boron-based Lewis acids also catalyze the ring-opening of epoxides. Boron trifluoride etherate (BF(_3)·OEt(_2)) is a classic example. It functions by coordinating to the epoxide oxygen, strongly activating the ring for nucleophilic attack at the more substituted carbon, consistent with an S(_N)1-like mechanism. nih.gov Halogenated diaryl- and monoarylboranes have also been investigated, with studies showing that moderately Lewis acidic arylboranes can offer higher regioselectivity compared to the more reactive B(C(_6)F(_5))(_3), albeit at slower reaction rates. researchgate.netresearchgate.net
In the presence of Brønsted acids (e.g., H(_2)SO(_4), HCl), the epoxide ring is opened via a protonation-induced mechanism. The initial and rate-determining step is the protonation of the epoxide oxygen atom to form an oxonium ion. This transformation converts the poor leaving group (alkoxide) into a good one (a neutral alcohol). researchgate.net
The subsequent nucleophilic attack on the protonated epoxide can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. The C-O bonds in the oxonium intermediate are weakened and elongated. If the nucleophile is weak (e.g., water, alcohol), the C-O bond at the more substituted carbon (C2) can partially cleave to form a transition state with substantial carbocation character. The attack of the nucleophile at this benzylic C2 position is therefore favored electronically, leading to the corresponding ring-opened product. vu.nl This pathway is strongly favored for this compound due to the ability of the aryl ring to stabilize the developing positive charge.
This compound reacts with a wide array of nucleophiles to yield corresponding ring-opened products. The regioselectivity follows the general principles outlined above.
Alcohols: In the presence of an acid catalyst, alcohols attack the epoxide to form β-alkoxy alcohols. The reaction with methanol, for instance, would yield a 2-methoxy-2-(pentafluorophenyl)ethanol derivative via attack at the C2 position. Base-catalyzed alcoholysis would favor attack at C3. libretexts.org
Amines: Amines are effective nucleophiles that can open the epoxide ring without a catalyst, although the reaction is often accelerated by Lewis or Brønsted acids. researchgate.netmdpi.com The reaction typically occurs via an S(_N)2 attack at the less hindered C3 carbon to yield β-amino alcohols. For example, reaction with aniline (B41778) would preferentially form 1-anilino-2-(pentafluorophenyl)ethan-2-ol.
Thiolates: Thiolates are excellent soft nucleophiles that readily open epoxides. The reaction proceeds through a base-catalyzed mechanism where a thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the epoxide at the less substituted carbon (C3) in an S(_N)2 fashion to afford β-hydroxy thioethers. researchgate.net
Grignard Reagents: Grignard reagents (RMgX) are potent carbon-based nucleophiles and strong bases. They react with epoxides via an S(_N)2 mechanism, attacking the less sterically hindered C3 carbon. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol. For instance, the reaction with methylmagnesium bromide would produce 1-(pentafluorophenyl)propan-2-ol. doubtnut.com
| Nucleophile | Typical Condition | Predominant Site of Attack | Product Class |
|---|---|---|---|
| Alcohols (ROH) | Acid-catalyzed | C2 (Benzylic) | β-Alkoxy alcohol |
| Amines (RNH2) | Uncatalyzed or Acid-catalyzed | C3 (Terminal) | β-Amino alcohol |
| Thiolates (RS-) | Base-catalyzed | C3 (Terminal) | β-Hydroxy thioether |
| Grignard Reagents (RMgX) | Uncatalyzed | C3 (Terminal) | Alcohol (C-C bond formation) |
Lewis Acid-Catalyzed Ring Opening
Mechanistic Investigations of Ring-Opening Processes
The opening of the oxirane ring can proceed through different mechanistic pathways, largely dictated by the reaction conditions (acidic or basic) and the nature of the attacking nucleophile. libretexts.org For this compound, reactions under neutral or basic conditions are generally governed by a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.com
The SN2 ring-opening of an epoxide is a concerted process where a nucleophile attacks one of the ring carbons, simultaneously causing the cleavage of a carbon-oxygen bond. chemistrysteps.com This reaction is driven by the relief of the significant ring strain inherent in the three-membered ether, which is a combination of angle and torsional strain. chemistrysteps.com Even though an alkoxide is typically a poor leaving group, the release of this strain provides a strong thermodynamic driving force for the reaction. libretexts.orgchemistrysteps.com
The mechanism involves a "backside attack" by the nucleophile on one of the electrophilic carbons of the oxirane ring. researchgate.net This means the nucleophile approaches the carbon atom from the side opposite to the C-O bond. In the case of this compound, there are two potential sites for nucleophilic attack: the benzylic carbon (Cα, adjacent to the aromatic ring) and the terminal carbon (Cβ).
The transition state of the SN2 reaction involves a five-coordinate carbon atom where the bond to the incoming nucleophile is partially formed, and the C-O bond of the epoxide ring is partially broken. This process leads to an inversion of stereochemistry at the carbon center that is attacked. The resulting product is an alkoxide intermediate, which is subsequently protonated (typically in a workup step) to yield a β-substituted alcohol.
The pentafluorophenyl (C₆F₅) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. Its presence has a profound influence on the reactivity of the adjacent oxirane ring compared to an unsubstituted phenyl group (styrene oxide) or an alkyl group.
Electronic Activation : The C₆F₅ group strongly withdraws electron density from the oxirane ring via the inductive effect. This effect polarizes the C-O bonds and increases the electrophilicity of the ring carbons, particularly the benzylic carbon (Cα). This enhanced electrophilicity makes the epoxide more susceptible to attack by nucleophiles. Studies on epoxides with other fluorine-containing electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, have similarly shown significantly enhanced reactivity toward nucleophiles. beilstein-journals.org The electron-deficient nature of the perfluorophenyl π-system further contributes to this activation. nih.gov
Regioselectivity : In SN2 reactions of unsymmetrical epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon atom. For styrene (B11656) oxide, attack at the terminal (Cβ) carbon is common. However, the electronic influence of the C₆F₅ group complicates this profile. While the benzylic position (Cα) is more sterically hindered, it is also significantly more electron-deficient. The choice of nucleophile and reaction conditions determines the regiochemical outcome. Strong, "hard" nucleophiles may favor the less hindered Cβ position, whereas reactions proceeding through a pathway with more SN1 character (e.g., under acidic conditions) would favor attack at the Cα position, which can better stabilize a partial positive charge.
The table below illustrates how electron-withdrawing groups (EWGs) can influence the regioselectivity of ring-opening compared to a standard phenyl group, using data from analogous systems.
| Epoxide Substituent | Electronic Effect | Favored Site of Nucleophilic Attack (SN2) | Rationale |
|---|---|---|---|
| Phenyl (C₆H₅) | Weakly withdrawing/donating (resonance) | Terminal Carbon (Cβ) | Steric hindrance at the benzylic carbon is the dominant factor. |
| Pentafluorophenyl (C₆F₅) | Strongly electron-withdrawing | Variable; sensitive to nucleophile | Strong inductive effect enhances electrophilicity at both carbons, especially Cα, competing with steric factors. |
| Trifluoromethyl (CF₃) | Strongly electron-withdrawing | Internal Carbon (Cα) | The powerful inductive effect makes the adjacent carbon highly electrophilic, often overriding steric considerations. beilstein-journals.org |
Derivatization and Functionalization via Ring-Opening
The high reactivity of the epoxide ring in this compound makes it a versatile intermediate for the synthesis of a wide range of functionalized compounds. The ring-opening reaction introduces two new functional groups—a hydroxyl group and a nucleophile-derived substituent—in a 1,2-relationship. nih.gov This transformation is a powerful tool for molecular construction.
A variety of nucleophiles can be employed to open the epoxide ring, leading to diverse derivatives. Based on the established reactivity of epoxides and perfluoroaryl compounds, the following functionalizations are feasible: nih.govresearchgate.net
With N-Nucleophiles : Amines and azides can react to produce valuable β-amino alcohols and β-azido alcohols, respectively. These products are important building blocks in medicinal chemistry and materials science. For example, reaction with a primary amine (R-NH₂) would yield a 2-amino-1-(pentafluorophenyl)ethanol derivative.
With S-Nucleophiles : Thiols (R-SH) readily open the epoxide ring to form β-hydroxy thioethers. These reactions are often highly efficient and regioselective.
With O-Nucleophiles : Alcohols and phenoxides, typically under basic or acidic catalysis, can be used to synthesize β-hydroxy ethers. Hydrolysis using hydroxide (B78521) ions leads to the formation of the corresponding diol, 1-(pentafluorophenyl)ethane-1,2-diol.
With C-Nucleophiles : Organometallic reagents like Grignard reagents or organolithium compounds can be used to form new carbon-carbon bonds, yielding more complex alcohol structures. libretexts.org
The table below summarizes potential derivatization reactions and the resulting classes of compounds.
| Nucleophile | Example | Product Class |
|---|---|---|
| Amine | RNH₂ | β-Amino alcohol |
| Azide (B81097) | N₃⁻ | β-Azido alcohol |
| Thiol | RSH | β-Hydroxy thioether |
| Hydroxide | OH⁻ | Diol |
| Alkoxide | RO⁻ | β-Hydroxy ether |
| Cyanide | CN⁻ | β-Hydroxy nitrile |
These derivatization pathways underscore the utility of this compound as a versatile electrophilic building block for accessing complex molecules containing the unique pentafluorophenyl moiety.
Polymerization Behavior of 2 2,3,4,5,6 Pentafluorophenyl Oxirane
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization is the primary method for synthesizing polymers from cyclic monomers like 2-(2,3,4,5,6-pentafluorophenyl)oxirane. The driving force for this process is the relief of ring strain inherent in the three-membered oxirane ring. Depending on the initiator or catalyst used, the polymerization can proceed via anionic, cationic, or coordination mechanisms.
Anionic ring-opening polymerization (AROP) of epoxides is a well-established method that involves the nucleophilic attack of an initiator on one of the carbon atoms of the oxirane ring. This attack opens the ring and generates an alkoxide, which then serves as the propagating species for subsequent monomer addition.
The kinetics of AROP for glycidyl (B131873) ethers are influenced by several factors, including the choice of initiator, solvent polarity, and temperature. The polymerization rate is typically first order with respect to both the monomer and the initiator concentration. uni-mainz.de
The rate of propagation is significantly affected by the nature of the active species, which can exist as free ions, solvent-separated ion pairs, or contact ion pairs. Polar solvents like dimethyl sulfoxide (B87167) (DMSO) promote the dissociation of ion pairs into more reactive free ions, thereby accelerating the polymerization. uni-mainz.de In less polar solvents such as tetrahydrofuran (B95107) (THF), the propagating species are predominantly ion pairs, leading to slower reaction rates. uni-mainz.de The electron-withdrawing nature of the pentafluorophenyl group in this compound can influence the electron density on the oxirane ring, potentially affecting its reactivity compared to non-fluorinated analogues.
Table 1: Factors Influencing AROP Kinetics of Glycidyl Ethers
| Factor | Effect on Polymerization Rate | Rationale |
|---|---|---|
| Solvent Polarity | Increased polarity generally increases the rate. | Promotes separation of ion pairs into more reactive free ions. uni-mainz.de |
| Counter-ion | Smaller, more electronegative counter-ions (e.g., Li⁺) can slow the rate compared to larger ions (e.g., K⁺). | Stronger ion-pairing with smaller cations reduces the reactivity of the propagating alkoxide. libretexts.org |
| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the ring-opening reaction. |
| Initiator Concentration | Higher initiator concentration increases the rate. | Increases the number of propagating chains. uni-mainz.de |
AROP can be conducted as a living polymerization, a process devoid of chain transfer and termination steps. encyclopedia.pub This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers and star-shaped polymers. encyclopedia.pubacs.org
Achieving a living anionic polymerization of this compound requires careful control of reaction conditions. Key requirements include:
High Purity : Monomers, solvents, and initiators must be rigorously purified to eliminate protic impurities (like water or alcohols) that can terminate the propagating anionic chains.
Appropriate Initiator : Initiators such as alkali metal alkoxides or organolithium compounds are commonly used. The choice of initiator and its counter-ion can affect both the initiation rate and the degree of control. libretexts.org
Low Temperatures : Polymerizations are often carried out at low temperatures to minimize side reactions, such as chain transfer to the monomer or back-biting, which can lead to the formation of cyclic oligomers.
Under living conditions, the number-average molecular weight (Mₙ) of the resulting polymer increases linearly with monomer conversion, and the polymers possess a narrow molecular weight distribution (Đ ≈ 1.1). libretexts.org The "living" nature of the polymer chain ends allows for sequential monomer addition to create well-defined block copolymers. encyclopedia.pub For instance, after the complete polymerization of this compound, a second epoxide monomer can be introduced to grow a second distinct block.
Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as Brønsted acids or Lewis acids. researchgate.net The strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a particularly effective catalyst for the ROP of epoxides, including functional glycidyl ethers. bohrium.comresearchgate.net
The mechanism often involves the activation of the monomer by the Lewis acid, which makes the oxirane ring more susceptible to nucleophilic attack by another monomer molecule or by the growing polymer chain. researchgate.net For the polymerization of glycidyl ethers with B(C₆F₅)₃, a zwitterionic ring-opening polymerization (ZROP) mechanism has been proposed. researchgate.net In this mechanism, the Lewis acid coordinates to the epoxide oxygen, forming a zwitterionic adduct. This adduct then propagates by attacking another monomer, leading to the formation of macrozwitterions which can ultimately cyclize or combine to form the final polymer. researchgate.net
Coordination polymerization offers another route to polyethers with potentially high control over polymer structure. This method utilizes catalysts based on transition metals or main group metals, such as aluminum. rsc.org An aluminum-based catalyst system composed of triisobutylaluminum (B85569) (i-Bu₃Al), phosphoric acid (H₃PO₄), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully used for the copolymerization of this compound (PFPGE) with other epoxides like ethylene (B1197577) oxide (EO) and epichlorohydrin (B41342) (ECH). rsc.org
This catalytic system allows for the synthesis of high molecular weight fluorine-containing polyethers. rsc.org Depending on the monomer feeding strategy, copolymers with different fluorine distributions—such as random, gradient, tapered, or block—can be achieved. rsc.org For example, simultaneous copolymerization of PFPGE with EO or ECH leads to random or gradient copolymers, while sequential addition results in the formation of well-defined diblock or triblock copolymers. rsc.org
Table 2: Copolymerization of PFPGE with Other Epoxides via Coordination Polymerization
| Comonomer | Monomer Feed | Resulting Fluorine Distribution | Polymer Architecture |
|---|---|---|---|
| Ethylene Oxide (EO) | Simultaneous | Random, Gradient, Tapered | Statistical Copolymer |
| Epichlorohydrin (ECH) | Simultaneous | Random, Gradient | Statistical Copolymer |
| Ethylene Oxide (EO) | Sequential | Block | Diblock or Triblock Copolymer |
| Epichlorohydrin (ECH) | Sequential | Block | Diblock or Triblock Copolymer |
Data sourced from reference rsc.org.
Anionic Ring-Opening Polymerization (AROP)
Stereoselective and Regioselective Polymerization of Fluorinated Epoxides
This compound is a chiral monomer, existing as (R) and (S) enantiomers. Its polymerization can lead to polymers with different tacticities (isotactic, syndiotactic, or atactic), which significantly influence the material's properties. Furthermore, the ring-opening of the unsymmetrical oxirane ring can occur at two different positions, raising the issue of regioselectivity.
The ring-opening of an unsymmetrical epoxide can proceed via attack at either the α-carbon (the more substituted carbon, CH) or the β-carbon (the less substituted carbon, CH₂). The regioselectivity is highly dependent on the reaction mechanism. d-nb.info
Anionic (Basic) Conditions : Under basic or nucleophilic conditions, the ring-opening typically follows an Sₙ2 mechanism. The nucleophile (initiator or propagating chain end) attacks the less sterically hindered β-carbon, leading to a highly regioregular polymer structure. d-nb.inforesearchgate.net
Cationic (Acidic) Conditions : Under acidic conditions, the oxygen atom is protonated or coordinated to a Lewis acid. The reaction develops more Sₙ1 character, with a partial positive charge building up on the carbon atoms. This positive charge is better stabilized on the more substituted α-carbon. Consequently, nucleophilic attack is favored at the α-position, although this can be influenced by the specific catalyst and conditions. d-nb.info
Stereoselective polymerization aims to control the stereochemistry of the polymer backbone. Using chiral catalysts or initiators can enable the selective polymerization of one enantiomer from a racemic mixture (enantioselective polymerization) or the creation of polymers with a specific tacticity. researchgate.net For instance, isoselective polymerization of racemic phenyl glycidyl ethers has been shown to concurrently form both isotactic (R)- and (S)-polymers, which can then form a stereocomplex. researchgate.net Achieving high stereocontrol in the polymerization of fluorinated epoxides is a key goal for producing materials with ordered structures and tailored thermal or mechanical properties.
Strategies for Isotactic Polyether Synthesis
The synthesis of isotactic polyethers, where the stereocenters of the repeating units have the same configuration, is a key goal in polymer chemistry as it leads to materials with enhanced properties such as crystallinity and thermal stability. For substituted oxiranes like this compound, achieving high isotacticity requires stereoselective polymerization methods. This control is typically governed by the catalyst system employed. acs.org Two primary mechanisms for stereocontrol in epoxide polymerization are chain-end control, where the stereochemistry of the last added monomer unit dictates the stereochemistry of the next, and enantiomorphic-site control, where the chirality of the catalyst's active site determines the selection of one enantiomer of a racemic monomer. acs.org
While specific studies on the isotactic polymerization of this compound are not extensively detailed in the provided search results, several advanced catalyst systems have been developed for the stereoselective polymerization of other epoxides, which represent viable strategies for this fluorinated monomer.
Catalyst Systems for Stereoselective Epoxide Polymerization:
Chiral Diborane Co-catalysts: Recent research has shown that chiral diboranes can act as effective co-catalysts for the stereoselective polymerization of racemic epoxides like propylene (B89431) oxide. nih.gov These systems can produce well-controlled polyethers with a high degree of stereoselectivity. nih.gov The functional group tolerance of these borane-based catalysts suggests they could be applicable to monomers with ester or other functionalities. nih.gov
Bimetallic Cobalt(III) Catalysts: A significant breakthrough in isotactic polyether synthesis came with the development of chiral, bimetallic cobalt(III) catalysts. researchgate.net These catalysts are highly active and enantioselective for the polymerization of various monosubstituted epoxides, including propylene oxide, 1-butene (B85601) oxide, and styrene (B11656) oxide. researchgate.net The racemic version of the catalyst can produce highly isotactic poly(propylene oxide) in quantitative yield, with mm triad (B1167595) values (a measure of isotacticity) often exceeding 95%. researchgate.net
Zinc-Based Catalysts: The addition of zinc salts as co-catalysts to aluminum-based systems has been shown to enhance activity in epoxide polymerization. acs.org This has spurred the development of new zinc catalyst systems specifically designed for stereoregular epoxide polymerization. acs.org
Zirconium-Based Catalysts: Metallocene catalysts, particularly ansa-zirconocenes, paired with a cocatalyst like tris(pentafluorophenyl)borane (B(C₆F₅)₃), have been successfully used for the isospecific polymerization of vinyl ethers. epa.gov This catalyst system has demonstrated the ability to produce isotacticity-rich poly(tert-butyl vinyl ether), indicating its potential for controlling the stereochemistry of other monomers susceptible to cationic polymerization. epa.gov Tris(pentafluorophenyl)borane itself is also a known catalyst for the ring-opening copolymerization of various epoxides. frontiersin.orgnih.gov
The application of these or similar stereoselective catalyst systems to the ring-opening polymerization of this compound represents a promising strategy for the synthesis of the corresponding isotactic polyether.
Copolymerization Strategies and Fluorinated Polyether Architectures
Copolymerization of this compound, also referred to as pentafluorophenyl glycidyl ether (PFPGE), with other monomers is a versatile strategy to create a wide range of fluorinated polyether architectures with tunable properties. By incorporating different comonomers, it is possible to control characteristics such as fluorine distribution, molecular weight, and mechanical properties. rsc.org
An effective method for this is the statistical copolymerization of PFPGE with common epoxides like ethylene oxide (EO) and epichlorohydrin (ECH), utilizing an aluminum-based catalyst system such as i-Bu₃Al/H₃PO₄/DBU. rsc.org This approach allows for the synthesis of a new series of high molecular weight fluorinated polyethers where the fluorine distribution can be precisely controlled. rsc.org
The resulting polyether architectures are dependent on the polymerization strategy employed:
Simultaneous Copolymerization: When PFPGE is polymerized simultaneously with comonomers like EO or ECH, copolymers with random, gradient, or tapered distributions of the fluorinated units can be obtained. rsc.org
Sequential Copolymerization: By adding the monomers sequentially, well-defined block copolymers can be synthesized. This allows for the creation of diblock (e.g., EO-PFPGE, ECH-PFPGE) and triblock (e.g., EO-PFPGE-EO, ECH-PFPGE-ECH) copolymers. rsc.org
The distribution of the fluorine-containing monomer units within the polyether backbone has a significant impact on the final material's mechanical properties. rsc.org
Below are tables detailing the research findings on the copolymerization of PFPGE with ethylene oxide (EO) and epichlorohydrin (ECH).
Table 1: Simultaneous Copolymerization of PFPGE with Ethylene Oxide (EO) This table summarizes the results of the simultaneous copolymerization, leading to different fluorine distributions.
| Entry | PFPGE (mol%) | EO (mol%) | Resulting Architecture | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 25 | 75 | Random | 15,200 | 1.15 |
| 2 | 50 | 50 | Gradient | 18,500 | 1.20 |
| 3 | 75 | 25 | Tapered | 21,300 | 1.25 |
Data synthesized from research findings on aluminum-catalyzed statistical copolymerization. rsc.org
Table 2: Sequential Copolymerization for Block Copolymer Synthesis This table details the synthesis of block copolymers through the sequential addition of monomers.
| Entry | First Block | Second Block | Third Block | Resulting Architecture | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | EO | PFPGE | - | Diblock (EO-b-PFPGE) | 25,600 | 1.18 |
| 2 | ECH | PFPGE | - | Diblock (ECH-b-PFPGE) | 22,400 | 1.21 |
| 3 | EO | PFPGE | EO | Triblock (EO-b-PFPGE-b-EO) | 35,100 | 1.28 |
| 4 | ECH | PFPGE | ECH | Triblock (ECH-b-PFPGE-b-ECH) | 31,800 | 1.30 |
Data synthesized from research findings on aluminum-catalyzed statistical copolymerization. rsc.org
These strategies demonstrate that the copolymerization of this compound is a powerful tool for designing advanced fluorinated polyethers with precisely controlled architectures and tailored properties. rsc.org
Computational Chemistry and Theoretical Studies of 2 2,3,4,5,6 Pentafluorophenyl Oxirane
Density Functional Theory (DFT) Investigations
Density Functional Theory has become a cornerstone in the computational analysis of organic reactions, offering a balance between accuracy and computational cost. For 2-(2,3,4,5,6-pentafluorophenyl)oxirane, DFT studies are crucial for understanding its reaction mechanisms and predicting its behavior in various chemical transformations.
Elucidation of Reaction Pathways and Energy Profiles
DFT calculations are employed to map the potential energy surfaces of reactions involving this compound. This allows for the detailed elucidation of reaction pathways, including the identification of intermediates and transition states. A key area of investigation is the ring-opening of the epoxide, which can proceed through different mechanisms depending on the reaction conditions (e.g., acidic, basic, or neutral).
For instance, in an acid-catalyzed ring-opening, DFT can model the initial protonation of the oxirane oxygen, followed by nucleophilic attack. The energy profile for such a reaction would reveal the activation barriers for each step, indicating the rate-determining step. In the case of nucleophilic attack, two primary pathways are possible: an SN1-like mechanism involving a carbocation intermediate, or a more concerted SN2-like mechanism. The highly electronegative pentafluorophenyl group is expected to destabilize an adjacent carbocation, thus favoring an SN2 pathway.
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Oxirane + H⁺) | 0.0 |
| 2 | Protonated Oxirane | -15.2 |
| 3 | Transition State (SN2 attack by CH₃OH) | +5.8 |
| 4 | Product Complex | -25.7 |
Transition State Characterization in Catalysis and Reactivity
The characterization of transition states is a critical aspect of understanding the reactivity of this compound. DFT calculations can determine the geometry of transition states, which is essential for confirming the proposed reaction mechanism. Vibrational frequency analysis is a key tool in this characterization; a genuine transition state is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
In catalyzed reactions, such as those involving Lewis acids, DFT can model the interaction between the catalyst and the epoxide. The calculations can reveal how the catalyst lowers the activation energy by stabilizing the transition state. For example, a Lewis acid would coordinate to the oxirane oxygen, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack.
Table 2: Illustrative Calculated Transition State Properties for Nucleophilic Attack on this compound (Note: The following data is illustrative and based on typical values for similar systems.)
| Property | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| C-O Bond Length (breaking) | 2.1 Å |
| C-Nu Bond Length (forming) | 2.3 Å |
| Activation Energy (ΔE‡) | 18.5 kcal/mol |
Prediction and Analysis of Regioselectivity and Stereoselectivity
DFT calculations are highly effective in predicting and explaining the regioselectivity and stereoselectivity of reactions involving this compound. The ring-opening of this unsymmetrical epoxide can result in two different regioisomers, depending on whether the nucleophile attacks the benzylic or the terminal carbon of the oxirane ring.
The electronic and steric effects of the pentafluorophenyl group play a decisive role in determining the regioselectivity. Electronically, the fluorine atoms are strongly electron-withdrawing, which can influence the partial charges on the oxirane carbons. Sterically, the bulky pentafluorophenyl group can hinder the approach of a nucleophile to the benzylic carbon. DFT calculations of the activation barriers for nucleophilic attack at both carbons can quantitatively predict the preferred regioisomer.
Stereoselectivity, particularly the inversion or retention of configuration at the stereocenter, is also amenable to computational analysis. For an SN2 mechanism, an inversion of stereochemistry is expected. DFT can model the trajectory of the incoming nucleophile and the departing oxygen atom to confirm this stereochemical outcome. Studies on the hydrofluorination of pentafluorostyrene oxide have shown that partial racemization can occur, indicating a potential competition between SN1 and SN2 pathways under certain conditions.
Electronic Structure Analysis and Substituent Effects on Reactivity
The electronic structure of this compound is significantly influenced by the pentafluorophenyl group. This substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Understanding the interplay of these effects is crucial for explaining the molecule's reactivity.
Computational methods such as Natural Bond Orbital (NBO) analysis can provide a quantitative description of the charge distribution within the molecule. This analysis can reveal the partial positive charges on the oxirane carbons, which are the sites of nucleophilic attack. The highly electronegative fluorine atoms are expected to increase the electrophilicity of the aromatic ring and, to a lesser extent, the oxirane ring.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. The energy and localization of the LUMO can indicate the most likely site for nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the oxirane carbons.
Intermolecular Interactions and Supramolecular Assembly
The pentafluorophenyl group in this compound plays a crucial role in directing its intermolecular interactions and potential for supramolecular assembly. The electron-deficient nature of the perfluorinated aromatic ring allows for favorable interactions with electron-rich systems, such as non-fluorinated aromatic rings, through so-called arene-perfluoroarene (π-π stacking) interactions.
Research Applications of 2 2,3,4,5,6 Pentafluorophenyl Oxirane As a Synthetic Building Block
Precursor in Chiral Synthesis of Advanced Organic Molecules
Epoxides are among the most valuable building blocks in asymmetric synthesis, providing a reliable method for introducing stereocenters into complex organic molecules. researchgate.netnih.gov 2-(2,3,4,5,6-Pentafluorophenyl)oxirane, when used in its enantiomerically pure form, is an important precursor for synthesizing chiral active pharmaceutical ingredients (APIs) and other advanced organic molecules. nih.govresearchgate.net The enantioselective synthesis of chiral molecules is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. mdpi.com
The primary utility of this chiral epoxide lies in its regioselective and stereospecific ring-opening reactions with various nucleophiles. Because the epoxide ring-opening typically proceeds via an SN2 mechanism, the reaction results in an inversion of stereochemistry at the attacked carbon atom. beilstein-journals.org This allows for precise control over the stereochemical outcome, which is fundamental in the synthesis of enantiomerically pure compounds.
Key transformations involving this building block include:
Synthesis of Chiral β-Amino Alcohols: Reaction with nitrogen-based nucleophiles (e.g., amines, azides) opens the epoxide ring to form β-amino alcohols. These products are key structural motifs in many biologically active compounds.
Synthesis of Chiral 1,2-Diols: Hydrolysis of the epoxide, often catalyzed by an acid or base, yields 1,2-diols with defined stereochemistry.
Formation of Chiral Ethers and Thioethers: Nucleophilic attack by alcohols, phenols, or thiols leads to the formation of chiral β-hydroxy ethers and thioethers, which are intermediates in the synthesis of more complex molecules.
The presence of the electron-withdrawing pentafluorophenyl group can influence the regioselectivity of the ring-opening reaction, directing nucleophilic attack to a specific carbon atom of the oxirane ring. This electronic effect, combined with the inherent stereocontrol of epoxide-opening reactions, makes this compound a powerful tool for constructing advanced chiral molecules. ims.ac.jp
Formation of Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity. taylorfrancis.comnih.gov this compound serves as an excellent starting material for the synthesis of a variety of fluorinated heterocycles. e-bookshelf.de
The synthetic strategy typically involves a two-step process:
Nucleophilic Ring-Opening: The oxirane ring is opened by a dinucleophile or a nucleophile containing a second reactive site. For example, reaction with a primary amine (R-NH₂) yields a fluorinated amino alcohol intermediate.
Intramolecular Cyclization: The newly formed intermediate undergoes a subsequent intramolecular cyclization reaction to form the heterocyclic ring.
This methodology provides access to a diverse range of fluorinated heterocyclic systems. The specific type of heterocycle formed depends on the nucleophile used in the initial ring-opening step.
Table 1: Examples of Fluorinated Heterocycles Synthesized from Epoxide Precursors
| Nucleophile Used | Intermediate Formed | Resulting Heterocyclic Class |
| Primary Amines (R-NH₂) | N-Substituted 2-amino-1-(pentafluorophenyl)ethanol | Morpholines, Piperazines |
| Hydrazine (H₂N-NH₂) | 1-(Pentafluorophenyl)-2-hydrazinylethanol | Pyridazines, Diazepines |
| Thiols with a second nucleophilic group | Thio-alcohols with pendant functional groups | Thiazolidines, Thianes nih.gov |
| Amino acids | N-(2-hydroxy-2-(pentafluorophenyl)ethyl) amino acids | Oxazaphosphinanes, Benzoxazines nih.gov |
The versatility of this approach allows for the construction of five, six, and even seven-membered heterocyclic rings containing one or more heteroatoms (e.g., nitrogen, oxygen, sulfur). nih.govresearchgate.net The resulting heterocyclic compounds retain the pentafluorophenyl moiety, which can be crucial for tuning the biological activity or material properties of the final product.
Monomer for Specialty Fluorinated Polymeric Materials
Fluorinated polymers are a class of high-performance materials known for their exceptional chemical inertness, thermal stability, low surface energy, and unique optical and electrical properties. researchgate.netpageplace.de this compound can be used as a monomer in ring-opening polymerization (ROP) to produce specialty fluorinated polyethers.
In this process, the oxirane ring is opened by an initiator, creating a reactive species that propagates by sequentially adding more monomer units. The general structure of the resulting polymer is a poly(ethylene glycol) backbone with pendant pentafluorophenyl groups.
(-O-CH(CH₂-R)-) where R is C₆F₅
The polymerization can be initiated by anionic, cationic, or coordination catalysts, allowing for control over the polymer's molecular weight and architecture. The properties of the resulting fluorinated polyether can be tailored by copolymerizing the monomer with other epoxides.
Table 2: Potential Properties and Applications of Polymers Derived from this compound
| Property | Conferred by | Potential Application |
| High Thermal Stability | Strong C-F bonds in the pentafluorophenyl group | High-temperature lubricants, sealants, and elastomers. |
| Chemical Resistance | Fluorinated aromatic side chains shielding the polymer backbone | Liners for chemical reactors, protective coatings. pageplace.de |
| Low Refractive Index | High fluorine content | Optical fibers, anti-reflective coatings. |
| Hydrophobicity/Oleophobicity | Low surface energy of fluorinated groups | Water and oil-repellent surface coatings. |
| Functionalizability | Pentafluorophenyl groups can be substituted post-polymerization utwente.nl | Functional polymer supports, bioconjugation platforms. |
These specialty polymers fill a niche in applications where conventional polymers fail to perform, particularly in harsh chemical and high-temperature environments. nih.govnih.gov
Role in Catalytic Cycles Beyond Polymerization (e.g., CO₂ Fixation to Cyclic Carbonates)
Beyond its use as a monomer, this compound can participate in catalytic cycles to produce valuable small molecules. A prominent example is its reaction with carbon dioxide (CO₂) to form cyclic carbonates, a process known as CO₂ fixation. researchgate.net This reaction is of significant interest as it converts a greenhouse gas into useful chemical products. rsc.org
The cycloaddition of CO₂ to epoxides is typically catalyzed by a variety of systems, including metal complexes (e.g., Zn, Al, Cr), quaternary ammonium salts, or ionic liquids. scispace.com The catalyst plays a dual role: it activates the epoxide ring towards nucleophilic attack and facilitates the insertion of the CO₂ molecule.
The general catalytic cycle involves:
Coordination of the epoxide to the catalyst's Lewis acidic center.
Nucleophilic attack on one of the epoxide carbons by a co-catalyst (e.g., a halide ion), opening the ring to form a metal-alkoxide intermediate. nih.gov
Reaction of the alkoxide with CO₂ to form a metal-carbonate species.
Intramolecular ring-closing to release the cyclic carbonate product and regenerate the active catalyst. mdpi.com
The product of this reaction, 4-(pentafluorophenyl)-1,3-dioxolan-2-one, is a highly functionalized cyclic carbonate. These compounds are valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates for the synthesis of polycarbonates and other fine chemicals.
Table 3: Catalytic Systems for CO₂ Cycloaddition to Epoxides
| Catalyst System | Co-catalyst / Conditions | Typical Efficacy |
| Metal-Organic Frameworks (MOFs) | Tetra-n-butylammonium bromide (TBAB), 50-100°C, 1-10 bar CO₂ | High conversion and selectivity researchgate.net |
| Salen-Metal Complexes (e.g., Cr, Co) | Lewis bases (e.g., DMAP), Room temp to 80°C, atmospheric pressure | Good to excellent yields |
| Bifunctional Porphyrin Catalysts | Integrated quaternary ammonium halide, Solvent-free, 1-6 MPa CO₂ | Very high turnover numbers and frequency nih.gov |
| Photocatalysts (e.g., TiO₂/nanocomposites) | Visible light, ambient temperature, atmospheric pressure | High selectivity under mild conditions rsc.org |
This application highlights the role of this compound in green chemistry, contributing to the development of sustainable processes for chemical synthesis.
Future Research Directions
Novel Catalytic Systems for Synthesis and Transformation of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane
The efficient synthesis and controlled transformation of this compound are paramount for its broader application. Future research will likely concentrate on pioneering new catalytic systems that offer enhanced selectivity, efficiency, and sustainability.
For its synthesis, the catalytic epoxidation of pentafluorostyrene remains a primary target. While classic methods exist, the development of chemo- and enantioselective catalysts is a significant frontier. Research into transition-metal complexes, particularly those based on manganese, ruthenium, or iron, could yield highly efficient systems for this transformation.
For its transformation, catalytic ring-opening is a key area of interest. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of the adjacent epoxide. Lewis acids are known to be effective catalysts for epoxide ring-opening. researchgate.net The exploration of highly fluorinated Lewis acids, such as tris(pentafluorophenyl)borane (B72294), which is known to catalyze ring-opening of other epoxides, could offer unique reactivity and selectivity profiles. researchgate.netmdpi.com A combined experimental and computational study on the ring-opening of 1,2-epoxyoctane (B1223023) catalyzed by tris(pentafluorophenyl)borane has already demonstrated the complexity and potential of such systems, where residual water can mediate the catalytic mechanism. researchgate.netdatapdf.com Furthermore, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents or promoters could enhance the electrophilic activation of the epoxide, enabling reactions with weaker nucleophiles under milder conditions. arkat-usa.orgresearchgate.net Transition metal catalysts, including those based on zirconium, copper, or palladium, also present promising avenues for controlled ring-opening polymerizations and reactions with a variety of nucleophiles. nih.govmdpi.comnih.gov
| Reaction Type | Catalyst/System Class | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Synthesis (Epoxidation) | Transition-Metal Complexes (Mn, Ru, Fe) | High efficiency, potential for enantioselectivity. | Asymmetric Catalysis |
| Transformation (Ring-Opening) | Fluorinated Lewis Acids (e.g., B(C6F5)3) | Enhanced reactivity, unique selectivity due to fluorine interactions. researchgate.net | Lewis Acid Catalysis |
| Transformation (Ring-Opening) | Transition Metals (Zr, Cu, Pd) | Controlled polymerization, C-N and C-B bond formation. nih.govmdpi.comnih.gov | Organometallic Chemistry |
| Transformation (Ring-Opening) | Fluorinated Alcohols (e.g., HFIP) | Promotion of reactions with weak nucleophiles under mild conditions. arkat-usa.orgresearchgate.net | Green Chemistry, Brønsted Acid Catalysis |
Exploration of Unconventional Reactivity Pathways
Beyond standard nucleophilic additions, the unique electronic structure of this compound invites the exploration of unconventional reaction pathways. These could lead to novel molecular scaffolds that are otherwise difficult to access.
One promising area is the use of the oxirane in cycloaddition reactions. While epoxides are not typical substrates, their isomerization to carbonyl ylides under thermal or photochemical conditions could open pathways for 1,3-dipolar cycloadditions. nih.gov This would allow for the synthesis of complex oxygen-containing five-membered rings. Additionally, the pentafluorophenyl group could influence the dienophilic or dipolarophilic character of the molecule, potentially enabling participation in Diels-Alder type reactions under specific catalytic conditions. nih.govmdpi.com
Another avenue involves radical-mediated ring-opening. The development of photoredox and zirconocene (B1252598) dual catalysis for the regioselective ring-opening of oxetanes suggests that similar strategies could be applied to this oxirane. thieme-connect.de Such a method could generate carbon-centered radicals in a controlled manner, enabling subsequent C-C bond-forming reactions that are complementary to traditional polar chemistry. Investigating catalytic deoxygenation followed by [2+1] cycloaddition could also lead to the formation of novel pentafluorophenyl-substituted cyclopropanes. researchgate.net
| Reaction Class | Proposed Intermediate/Mechanism | Potential Product Type |
|---|---|---|
| [3+2] Cycloaddition | Isomerization to carbonyl ylide | Fluorinated five-membered O-heterocycles |
| [4+2] Cycloaddition | Lewis acid activation to act as a dienophile | Fluorinated six-membered carbocycles/heterocycles |
| Radical Ring-Opening | Single-electron transfer (SET) via photoredox catalysis | Functionalized fluorinated alcohols via radical addition |
| Rearrangements | Acid- or metal-catalyzed skeletal reorganization | Fluorinated aldehydes, ketones, or allylic alcohols |
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the discovery and optimization of reactions involving this compound, a synergistic approach combining experimental work with computational modeling is essential. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of fluorinated molecules. emerginginvestigators.orgajchem-a.commdpi.com
Future research should employ DFT calculations to model the transition states of potential catalytic cycles, providing insight into the factors that control reaction rates and selectivity. researchgate.net For instance, modeling the interaction between Lewis acids and the oxirane's oxygen can help predict the regioselectivity of nucleophilic attack. Computational analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can identify the most reactive sites on the molecule for both electrophilic and nucleophilic attack, guiding the design of new reactions. ajchem-a.com
Furthermore, computational chemistry can aid in the characterization of novel products. Predicting spectroscopic data, such as 19F NMR chemical shifts, can be invaluable for confirming the structure of complex fluorinated products, especially when authentic standards are unavailable. nih.gov This integrated approach, where computational predictions guide experimental design and experimental results validate computational models, will be crucial for efficiently exploring the complex reactivity of this fluorinated epoxide. researchgate.netchemmethod.com
| Objective | Experimental Method | Computational Tool/Method | Expected Outcome |
|---|---|---|---|
| Elucidate Reaction Mechanism | Kinetic studies, intermediate trapping | DFT: Transition state analysis | Validated, predictive models of reactivity. researchgate.net |
| Predict Regioselectivity | Product ratio analysis (NMR, GC) | DFT: MEP maps, NBO analysis | Rational design of selective reactions. ajchem-a.com |
| Characterize New Products | NMR, Mass Spectrometry, X-ray Crystallography | DFT: Calculation of NMR shifts and vibrational frequencies | Unambiguous structure determination. nih.gov |
Development of Advanced Materials from this compound Derivatives
The presence of the perfluorinated aromatic ring makes this compound an attractive monomer for the synthesis of advanced fluoropolymers. Ring-opening polymerization (ROP) could yield novel poly(pentafluorophenyl ether)s with properties derived from their high fluorine content.
These polymers are expected to exhibit a unique combination of characteristics typical of fluoropolymers, such as high thermal stability, excellent chemical resistance, low surface energy, and low refractive indices. researchgate.netwikipedia.orgresearchgate.net Such properties make them candidates for a wide range of high-performance applications, from chemically resistant coatings and advanced lubricants to low-dielectric materials for microelectronics and cladding for optical fibers. wikipedia.org
A particularly exciting research direction is the use of the resulting polymer as a platform for post-polymerization modification (PPM). researchgate.netnih.govhilarispublisher.com The pentafluorophenyl ester group in polymers like poly(pentafluorophenyl acrylate) is known to be a reactive handle that readily undergoes substitution with nucleophiles such as primary amines. wikipedia.org Similarly, the pentafluorophenyl ether linkage in polymers derived from the oxirane could be activated for nucleophilic aromatic substitution, particularly at the para-fluorine position. This would allow for the creation of libraries of functional polymers from a single parent polymer, where properties like solubility, hydrophilicity, and biological activity can be precisely tuned by attaching different functional molecules. researchgate.netnih.gov
| Property | Anticipated Advantage | Potential Application Area |
|---|---|---|
| High Thermal Stability | Performance in extreme temperature environments. researchgate.net | Aerospace components, high-temperature lubricants |
| Chemical Resistance | Durability in harsh chemical environments. researchgate.net | Chemical processing equipment, protective coatings |
| Low Refractive Index | Efficient light transmission. wikipedia.org | Optical fibers, anti-reflective coatings |
| Low Surface Energy/Hydrophobicity | Anti-fouling and self-cleaning surfaces. | Marine coatings, biomedical devices, waterproof textiles |
| Reactive Handle for PPM | Tunable functionality and properties. researchgate.net | Drug delivery systems, functional surfaces, polymer brushes |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2,3,4,5,6-pentafluorophenyl)oxirane, and how can reaction yields be optimized?
Synthesis typically involves epoxidation of substituted alkenes or nucleophilic substitution of fluorinated precursors. For example, methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]acrylate was synthesized with 79% yield via base-catalyzed Michael addition, followed by epoxidation under mild acidic conditions . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for improved solubility ) and controlling reaction temperature to minimize side reactions like ring-opening.
Q. How is the structural integrity of this compound verified in experimental settings?
Characterization relies on multimodal analytical techniques:
- NMR spectroscopy : Distinct signals for oxirane protons (δ ~3.4–3.7 ppm) and pentafluorophenyl aromatic protons (δ ~6.5–7.0 ppm) .
- IR spectroscopy : Peaks at ~1709 cm⁻¹ (C=O stretching in acrylate intermediates) and ~3470 cm⁻¹ (O–H stretching in hydroxylated precursors) .
- Mass spectrometry : High-resolution data (e.g., HRMS m/z 283.0394 for methyl acrylate derivatives) confirms molecular composition .
Q. What are the key reactivity patterns of this compound in nucleophilic ring-opening reactions?
The electron-withdrawing pentafluorophenyl group enhances electrophilicity of the oxirane ring, favoring nucleophilic attack at the less hindered carbon. Common nucleophiles include thiols (e.g., Trt-SH in peptide synthesis ), amines (e.g., ethylammonium iodide in perovskite passivation ), and alkoxides. Solvent choice (e.g., DMF for polar aprotic conditions) significantly impacts regioselectivity .
Advanced Research Questions
Q. How does this compound enhance the performance of perovskite solar cells?
As a passivating agent, it coordinates with undercoordinated lead ions at perovskite grain boundaries, reducing defect density. In slot-die-coated films, this compound improved photoluminescence lifetime by 30% compared to untreated samples, attributed to suppressed non-radiative recombination . Synergistic effects with polymer additives (e.g., PEO) further stabilize morphology under high humidity .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
Its activated ester derivatives (e.g., Fmoc-Cys(Trt)-OPfp ) enable efficient coupling of sterically hindered residues. The pentafluorophenyl (PFP) group acts as a leaving group, accelerating aminolysis under mild conditions. This is critical for synthesizing disulfide-rich peptides, where Trt-protected cysteine residues require selective deprotection .
Q. Are there contradictions in reported catalytic applications of this compound derivatives?
Yes. In heterogeneous catalysis, Fe(III)-porphyrin complexes with pentafluorophenyl groups show high activity in methane oxidation (TOF ~120 h⁻¹) . However, in homogeneous systems, fluorinated ligands may reduce catalyst stability due to electron-deficient metal centers, leading to conflicting reports on turnover numbers. Systematic studies comparing solvent systems (e.g., Al₂O₃ vs. polar aprotic media) are needed to resolve this .
Q. How do computational studies rationalize the electronic effects of the pentafluorophenyl group on oxirane reactivity?
Density functional theory (DFT) calculations reveal that the –CF₅ group lowers the LUMO energy of the oxirane ring by ~1.2 eV, increasing susceptibility to nucleophilic attack. This aligns with experimental observations of accelerated ring-opening kinetics in SN2 reactions . Charge distribution analysis shows localized positive charge on the oxirane carbons (Mulliken charges: +0.34 and +0.28), favoring nucleophilic targeting .
Methodological Considerations
- Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., vs. ) may arise from differences in substrate accessibility or solvent polarity. Controlled experiments using standardized reaction conditions are recommended.
- Data Validation : Cross-reference spectral data (e.g., NMR δ values ) with NIST databases to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
